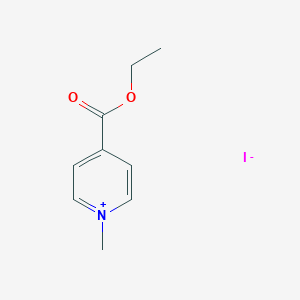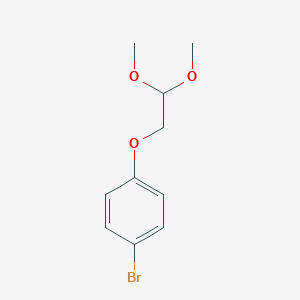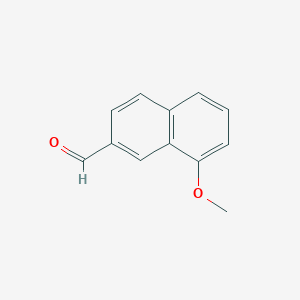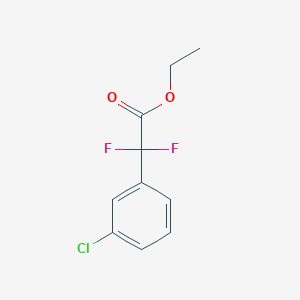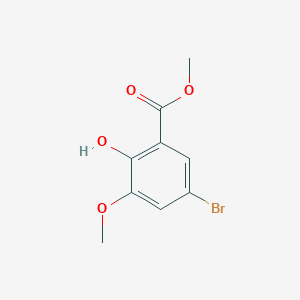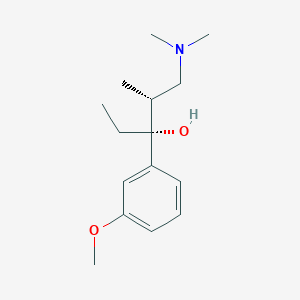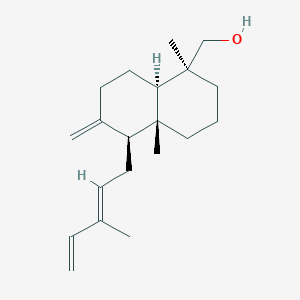![molecular formula C11H16O4 B179745 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 172270-85-8](/img/structure/B179745.png)
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Übersicht
Beschreibung
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (MDDA) is a novel compound that has been studied for its potential applications in laboratory experiments. MDDA is a synthetic molecule that is structurally similar to the naturally occurring compound spirodecanone, which is found in some plants. MDDA has been studied for its potential to act as a catalyst in organic synthesis and as a substrate for enzymatic reactions. MDDA has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Methanogenic Pathways
Research has delved into the quantification of methanogenic pathways, highlighting the role of acetate (methyl groups) in methanogenesis. The study by Conrad (2005) explains how measuring stable carbon isotopic signatures of CO2, CH4, and acetate methyl groups can quantify the contribution of methanogenic pathways to CH4 production in different environments. This research underscores the complexity of carbon cycling and its implications for understanding greenhouse gas emissions and environmental impact Conrad, 2005.
Advanced Materials and Solvents
Rapinel et al. (2020) discuss the use of bio-based solvents like 2-methyloxolane (2-MeOx) for green extraction of natural products, highlighting its environmental and economic viability compared to traditional petroleum-based solvents. The study illustrates the potential for using alternative, sustainable solvents in industrial processes, which could minimize environmental harm Rapinel et al., 2020.
Biochemical Applications and Gene Expression
Seelan et al. (2018) review the effects of 5-Aza-2′-deoxycytidine (Decitabine) on gene expression, offering insights into how such compounds can influence DNA methylation and gene regulation. While the primary focus is on Decitabine, the biochemical mechanisms of action are relevant for understanding the broader implications of methyl group donors and acceptors in epigenetic modifications and their potential applications in gene therapy Seelan et al., 2018.
Environmental Chemistry and Herbicide Analysis
Zuanazzi et al. (2020) provide a scientometric review on the toxicity and mutagenicity of the herbicide 2,4-D, contributing to the understanding of its environmental and health impacts. This research emphasizes the need for continued evaluation of chemical pollutants in our environment and their effects on human health and ecosystems Zuanazzi et al., 2020.
Eigenschaften
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJDZVITLCFAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

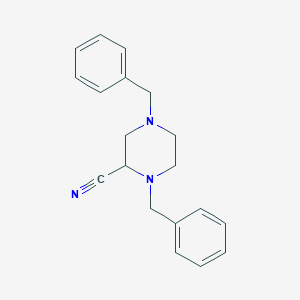
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

